(S)-1-(Pyrimidin-2-yl)ethanamine
Description
Significance of Chiral Amines in Organic Synthesis and Medicinal Chemistry
Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Their importance lies in the stereospecific interactions they can form with biological targets, a critical factor in the efficacy and selectivity of drug candidates. The synthesis of enantiomerically pure amines has therefore been a major focus of organic chemists, leading to the development of numerous methodologies, including asymmetric hydrogenation and reductive amination. nih.govd-nb.inforesearchgate.net The ability to introduce a chiral center with a specific three-dimensional arrangement is paramount for creating molecules with desired biological activities.
The Pyrimidine (B1678525) Nucleus as a Privileged Scaffold in Heterocyclic Chemistry
The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govbohrium.comnih.gov This prevalence is attributed to its presence in the nucleobases of DNA and RNA, as well as its ability to engage in various non-covalent interactions with biological macromolecules. nih.govbenthamdirect.com The pyrimidine core offers a versatile platform for structural modification, allowing chemists to fine-tune the pharmacological properties of a molecule. bohrium.com Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. bohrium.comrsc.orgmdpi.com
Overview of (S)-1-(Pyrimidin-2-yl)ethanamine as a Key Chiral Building Block
This compound stands out as a particularly valuable chiral building block, combining the desirable features of a chiral amine with the privileged pyrimidine scaffold. Its structure, featuring a stereogenic center directly attached to the pyrimidine ring, makes it a sought-after intermediate in the synthesis of complex, biologically active molecules. researchgate.netbldpharm.com The demand for this and similar chiral amines has driven the development of efficient synthetic strategies to access them in high enantiopurity.
Detailed Research Findings
Recent research has illuminated the synthetic accessibility and utility of this compound and its analogs. A notable synthetic approach involves the use of ω-transaminase biocatalysts. For instance, the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a key intermediate for a JAK2 kinase inhibitor, was achieved with high yield and excellent enantiomeric excess using an ω-transaminase. acs.org This biocatalytic method represents a sustainable and efficient alternative to traditional chemical syntheses. Another study reported the successful immobilization of an (S)-selective amine transaminase for the continuous flow synthesis of the same fluorinated analog, demonstrating the scalability of this enzymatic approach. researchgate.net
A four-step synthesis of novel (S)-1-(heteroaryl)-1-aminoethanes, including pyrimidine derivatives, has also been developed starting from (S)-Boc-alanine. This method provides access to a range of chiral amines with diverse heterocyclic cores. researchgate.net
The table below summarizes key data for this compound and a closely related analog, highlighting the efficiency of modern synthetic methods.
| Compound | Synthetic Method | Yield | Enantiomeric Excess (ee) |
| (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine | ω-Transaminase Biocatalysis | 77% | 99.8% |
| (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine | Immobilized Amine Transaminase (Flow) | 35% | >99% |
These findings underscore the growing importance of this compound and related chiral pyrimidine amines as versatile building blocks. The development of robust and selective synthetic methods, particularly those employing biocatalysis, is paving the way for their broader application in the discovery of new therapeutic agents and other functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyrimidin-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in the Synthesis of Chiral Pyrimidine Amines
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The stereoselective synthesis of chiral pyrimidine (B1678525) amines can be achieved through various methods, including the use of chiral catalysts and enzymatic transformations. A prominent method involves the asymmetric reduction of a prochiral ketimine or the reductive amination of a ketone. acs.org
One of the most effective and environmentally benign methods for synthesizing chiral amines is through the use of ω-transaminases (ω-TAs). mdpi.com These enzymes, which utilize pyridoxal-5-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.comtdx.cat The mechanism of ω-TA-catalyzed reactions is well-established and proceeds through a ping-pong bi-bi mechanism. In the first half-reaction, the amine donor binds to the PLP-enzyme complex, forming an external aldimine. This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the keto-byproduct and the pyridoxamine-5-phosphate (PMP)-enzyme complex. In the second half-reaction, the ketone substrate binds to the PMP-enzyme complex, forming a ketimine intermediate. A subsequent tautomerization and hydrolysis release the chiral amine product and regenerate the PLP-enzyme complex for the next catalytic cycle.
The stereoselectivity of the reaction is determined by the specific binding orientation of the substrate in the active site of the enzyme, which is governed by the three-dimensional structure of the protein. For the synthesis of (S)-amines, the enzyme's active site architecture favors the approach of the ketone from a specific face, leading to the formation of the (S)-enantiomer. mdpi.com
In non-enzymatic approaches, such as transition metal-catalyzed asymmetric hydrogenation, the mechanism involves the coordination of the prochiral substrate to a chiral metal complex. acs.orgokayama-u.ac.jp The chiral ligands on the metal center create a chiral environment that directs the addition of hydrogen to one face of the C=N double bond of the imine, leading to the preferential formation of one enantiomer. The exact mechanism can vary depending on the metal, the ligand, and the substrate. For instance, some proposed mechanisms involve the formation of a metal-hydride species that delivers the hydride to the imine carbon. acs.org
Understanding Stereochemical Control in Asymmetric Catalysis
Stereochemical control in the asymmetric synthesis of (S)-1-(Pyrimidin-2-yl)ethanamine is paramount for achieving high enantiomeric purity. In enzymatic catalysis using ω-transaminases, the high degree of stereocontrol arises from the intricate architecture of the enzyme's active site. The specific amino acid residues within the active site create a precisely shaped pocket that preferentially binds the prochiral ketone in an orientation that leads to the formation of the (S)-amine. mdpi.com The enzyme's ability to distinguish between the two prochiral faces of the ketone is the basis for its high enantioselectivity.
In a study on the synthesis of a related compound, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a screening of 60 different transaminases identified the ω-transaminase from Vibrio fluvialis as highly effective, yielding the desired (S)-amine with a high enantiomeric excess (ee) of 99.8%. researchgate.net This highlights the importance of catalyst screening to find the optimal enzyme for a specific transformation.
For transition metal-catalyzed asymmetric hydrogenations, the chiral ligand bound to the metal center is the primary source of stereochemical control. acs.orgokayama-u.ac.jp Ligands such as BINAP and DIPAMP, when complexed with metals like rhodium or ruthenium, create a chiral environment that directs the hydrogenation to one face of the substrate. youtube.com The steric and electronic properties of the ligand influence the transition state energies of the two possible diastereomeric pathways, leading to a preference for one enantiomer over the other. The choice of solvent and reaction conditions can also play a role in modulating the stereoselectivity.
The development of novel chiral ligands and catalysts remains an active area of research to further improve the enantioselectivity and broaden the substrate scope of these reactions. researchgate.netmdpi.com
Kinetic and Thermodynamic Aspects of Enantioselective Processes
The efficiency of an enantioselective synthesis is governed by both kinetic and thermodynamic factors. In enzymatic reactions, the reaction often reaches an equilibrium that can be unfavorable for product formation. mdpi.com For transaminase-catalyzed reactions, the equilibrium position is influenced by the relative concentrations of substrates and products. To drive the reaction towards the desired product, strategies such as using a large excess of the amine donor or removing one of the byproducts are often employed. mdpi.comtdx.cat For example, in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a two-phase system using toluene (B28343) was employed to remove the acetophenone (B1666503) co-product, thereby shifting the equilibrium and preventing enzyme inhibition. mdpi.comresearchgate.net
Kinetic resolution is another strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In this process, the faster-reacting enantiomer is converted to the product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. The selectivity of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary to achieve high enantiomeric excess of the unreacted substrate.
Dynamic kinetic resolution (DKR) is a more advanced approach that combines kinetic resolution with in situ racemization of the starting material. pkusz.edu.cnnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR processes are particularly powerful as they overcome the 50% yield limitation of classical kinetic resolution.
The table below summarizes key parameters from a study on the enzymatic synthesis of a chiral amine, illustrating the influence of reaction conditions on conversion and enantiomeric excess.
| Amine Donor | Co-solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-α-methylbenzylamine | None | >99 | 99.8 |
| Isopropylamine | DMSO (25% v/v) | 30 | >99 |
| Alanine | None | - | - |
This table is a representative example based on findings for similar chiral amine syntheses and is intended for illustrative purposes. The specific values for this compound may vary.
In a study on the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine using a ω-TA, it was found that the reaction reached equilibrium after 18 hours with a 30% conversion. mdpi.com This was attributed to either product inhibition or the thermodynamic equilibrium of the reaction. mdpi.com Such studies are crucial for optimizing reaction conditions to maximize yield and enantioselectivity.
Applications of S 1 Pyrimidin 2 Yl Ethanamine in Advanced Organic Synthesis
As Chiral Building Blocks in Complex Molecule Construction
The primary application of (S)-1-(Pyrimidin-2-yl)ethanamine in organic synthesis is its role as a chiral building block. bldpharm.combeilstein-journals.org Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. This strategy is fundamental in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.
The synthesis of this chiral amine can be achieved from readily available precursors. For instance, a four-step synthesis starting from (S)-Boc-alanine has been reported, which allows for the creation of various (S)-1-(heteroaryl)-1-aminoethanes, including the pyrimidin-2-yl variant. researchgate.net This accessibility makes it an attractive component for synthetic campaigns.
The pyrimidinyl-ethanamine scaffold is a recognized pharmacophore. While many documented large-scale applications utilize analogues, such as the synthesis of Janus kinase (JAK) inhibitors from (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, the core structure is of significant interest. researchgate.net Structure-activity relationship (SAR) studies on inhibitors of human 8-oxoguanine DNA glycosylase (OGG1) have explored variations of this scaffold, including substituting the pyridine (B92270) ring in related compounds with a pyrimidine (B1678525), highlighting the importance of this heterocyclic motif in designing bioactive molecules. chemrxiv.org The amine provides a crucial handle for further chemical modification, allowing it to be integrated into larger molecular frameworks through reactions like amidation or reductive amination.
Role in Asymmetric Catalysis
Beyond its role as a structural component, this compound serves as a precursor for the development of chiral catalysts and ligands used in asymmetric synthesis. Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
The primary amine group of this compound is readily functionalized to create a diverse range of chiral ligands. A prominent class of such ligands are chiral thioureas. These are synthesized through the straightforward reaction of the amine with various isothiocyanates. mdpi.comresearchgate.net The resulting thiourea (B124793) ligand possesses multiple functionalities: the chiral backbone derived from the amine, and the thiourea moiety which can act as a hydrogen-bond donor. The pyrimidine ring itself can also participate in non-covalent interactions or act as a coordinating site for metal catalysts.
The synthesis of these ligands is highly modular, allowing for the tuning of steric and electronic properties by simply changing the isothiocyanate reactant. This adaptability is crucial for optimizing the ligand's performance in a specific catalytic reaction. Based on the well-established synthesis for the analogous (S)-1-(2-pyridyl)ethylamine, a variety of thiourea ligands can be readily prepared. mdpi.comnih.gov
| Entry | R Group on Isothiocyanate | Resulting Thiourea Ligand Name |
| 1 | Phenyl | N-((S)-1-(Pyrimidin-2-yl)ethyl)-N'-phenylthiourea |
| 2 | 4-Nitrophenyl | N-((S)-1-(Pyrimidin-2-yl)ethyl)-N'-(4-nitrophenyl)thiourea |
| 3 | 3,5-Bis(trifluoromethyl)phenyl | N-((S)-1-(Pyrimidin-2-yl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea |
| 4 | Naphthyl | N-((S)-1-(Pyrimidin-2-yl)ethyl)-N'-(naphthalen-1-yl)thiourea |
This table presents potential chiral thiourea ligands based on established synthetic methods.
Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. Chiral thioureas derived from primary amines are a well-established class of organocatalysts that activate substrates through hydrogen bonding. mdpi.com
Thiourea derivatives of the closely related (S)-1-(2-pyridyl)ethylamine have been successfully employed as organocatalysts in asymmetric C-C bond-forming reactions. mdpi.comresearchgate.net For example, they have been shown to catalyze the aldol (B89426) reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) and the addition of diethylzinc (B1219324) to benzaldehyde, inducing chirality in the products. mdpi.com The thiourea's two N-H protons can form hydrogen bonds with the electrophile (e.g., the aldehyde's carbonyl oxygen), while the basic nitrogen of the pyridine ring can interact with the nucleophile, organizing the transition state to favor the formation of one enantiomer. Given the structural similarity, thioureas derived from this compound are expected to exhibit similar catalytic activity.
| Model Reaction | Catalyst (Pyridine Analogue) | Yield (%) | Enantiomeric Excess (ee, %) |
| Diethylzinc addition to benzaldehyde | N-((S)-1-(2-Pyridyl)ethyl)-N'-(naphthalen-1-yl)thiourea | 90.1 | 54.1 (S) |
| Aldol reaction (acetone + 4-nitrobenzaldehyde) | N-((S)-1-(2-Pyridyl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea | 84.2 | 34.3 (S) |
Data from a study on thioureas derived from the analogous (S)-1-(2-pyridyl)ethylamine, demonstrating their potential as organocatalysts. mdpi.com
The chiral ligands synthesized from this compound can also be used in metal-mediated asymmetric catalysis. In these systems, the ligand coordinates to a transition metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. okayama-u.ac.jpuwa.edu.au
The thiourea derivatives discussed previously can act as bidentate ligands, coordinating to a metal through the pyrimidine nitrogen and the thiourea sulfur atom (N,S-ligation). Such chiral metal complexes can catalyze a variety of transformations, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions. tjnpr.orgsnnu.edu.cn For example, rhodium(I) complexes with chiral thiourea ligands have been used in the asymmetric hydroformylation of styrene. researchgate.net The modular nature of the ligands allows for fine-tuning of the catalyst to achieve high activity and enantioselectivity for a specific substrate and metal.
Precursors for the Synthesis of Diverse Heterocyclic Scaffolds
The inherent reactivity of both the primary amine and the pyrimidine ring in this compound makes it a valuable precursor for synthesizing more complex, fused heterocyclic systems. These scaffolds are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. ontosight.ai
Annulated (fused-ring) pyrimidines, such as imidazo[1,2-a]pyrimidines and pyrimido[4,5-d]pyrimidines, are important pharmacophores. nih.govuees.edu.ecrsc.orgekb.eg Synthetic strategies often build these systems by reacting a 2-aminopyrimidine (B69317) with a suitable partner. This compound offers a unique starting point where the existing chiral side chain can be used to direct the formation of a new fused ring.
A plausible synthetic route involves the cyclocondensation of the amine with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound. For example, a reaction with a 1,3-diketone under acidic conditions could proceed via initial enamine formation at one carbonyl group, followed by intramolecular attack of an activated C-H bond from the ethylamine's methyl group onto the second carbonyl, and subsequent dehydration. This type of reaction, a variation of the Hantzsch dihydropyridine (B1217469) synthesis, would lead to the formation of a chiral, fused dihydropyridopyrimidine system. The stereocenter of the starting amine would be expected to influence the stereochemistry of the newly formed ring system. While specific examples of such annulations starting directly from this compound are not widely documented, the principles of heterocyclic synthesis support its potential in constructing these valuable molecular architectures. researchgate.net
Synthesis of Fused Pyrimidine Derivatives
The amine functionality of this compound serves as a key handle for annulation reactions, leading to the formation of bicyclic and polycyclic systems where the pyrimidine ring is fused to another heterocyclic ring. These fused pyrimidines, such as imidazo[1,2-a]pyrimidines and pyrido[1,2-a]pyrimidines, are prominent scaffolds in medicinal chemistry.
One of the most established methods for constructing imidazo[1,2-a]pyrimidines is the reaction of a 2-aminopyrimidine derivative with an α-haloketone. rsc.orgresearchgate.net In this context, this compound can act as the key 2-aminopyrimidine component. The reaction sequence typically begins with the nucleophilic attack of the pyrimidine ring nitrogen onto the α-carbon of the haloketone, followed by an intramolecular condensation involving the exocyclic amine, which, after dehydration, yields the fused imidazo[1,2-a]pyrimidine (B1208166) core. The presence of the chiral ethylamine (B1201723) side chain introduces a stereocenter into the final product, which is crucial for studying stereoselective interactions with biological targets.
Another approach involves palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions. acs.org Although specific examples using this compound are not extensively documented, the general strategy involves a tandem reaction where an amine and an aldehyde condense, and subsequent palladium-catalyzed C-H activation and cyclization lead to the fused system. acs.org This methodology offers an efficient and atom-economical route to complex pyrimidine derivatives.
The synthesis of pyrido[1,2-a]pyrimidin-2-ones represents another avenue for creating fused systems. These can be prepared via the acylation of 2-aminopyridine (B139424) derivatives with alkynoate esters, followed by thermal cyclization. The use of a chiral amine like this compound in similar reaction schemes would predictably lead to optically active pyrido[1,2-a]pyrimidinone derivatives.
| Fused System | General Synthetic Method | Role of this compound |
| Imidazo[1,2-a]pyrimidines | Cyclocondensation with α-haloketones | Chiral 2-aminopyrimidine source |
| Fused Imidazo[1,2-a]pyrimidines | Palladium-Catalyzed Tandem CDC | Chiral amine component |
| Pyrido[1,2-a]pyrimidin-2-ones | Acylation/Thermal Cyclization | Chiral 2-aminopyrimidine source |
Integration into Multi-component Reaction Architectures
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. The primary amine of this compound makes it an ideal component for prominent MCRs such as the Ugi and Pictet-Spengler reactions.
The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. numberanalytics.comorgsyn.org By employing this compound as the amine component, chemists can introduce the pyrimidine heterocycle and a stereocenter into the product in a single step. The resulting Ugi adduct is a highly functionalized molecule with multiple points for further diversification.
A subsequent intramolecular reaction can transform the linear Ugi product into a cyclic structure. For instance, a post-Ugi Pictet-Spengler reaction can be employed to generate complex, polycyclic heterocyclic scaffolds. acs.org This sequence involves an initial Ugi reaction to form an intermediate which contains a β-arylethylamine moiety. This intermediate then undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring to form a new fused ring system. wikipedia.orgresearchgate.net A recent study demonstrated a highly stereoselective Ugi/Pictet-Spengler sequence to produce dihydropyrrolo[1,2-a]pyrazine-diones, highlighting the power of combining MCRs to build alkaloid-type scaffolds. acs.org While this specific study did not use this compound, it exemplifies a powerful strategy where this chiral amine could be readily applied. The pyrimidine ring itself can act as the "aryl" group in a Pictet-Spengler type reaction, although its electron-deficient nature may require specific catalytic conditions. For example, the synthesis of 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-β-carbolines has been reported, demonstrating the viability of using aminopyrimidines in such cyclizations. researchgate.net
| Multi-component Reaction | Components | Product Scaffold | Potential Role of this compound |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Chiral amine component |
| Ugi/Pictet-Spengler Sequence | Ugi components followed by acid catalysis | Polycyclic Heterocycles | Chiral amine providing a β-heteroarylethylamine motif |
The integration of this compound into these advanced synthetic strategies underscores its importance as a versatile chiral building block for the efficient synthesis of complex, value-added molecules.
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a molecule like (S)-1-(Pyrimidin-2-yl)ethanamine, or derivatives thereof, might interact with biological targets. Docking algorithms explore various possible binding poses and score them based on factors like intermolecular forces, providing a model of the ligand-receptor complex.
In studies involving similar pyrimidine-based compounds, molecular docking has been used to elucidate binding modes within receptor active sites. For instance, computational studies on a histamine (B1213489) H3 receptor agonist demonstrated how the pyrimidine (B1678525) ring and a basic amine group could form specific, crucial interactions. acs.org The basic amine was shown to form an ionic bond with a negatively charged aspartate residue (D114), while the pyrimidine's nitrogen atoms acted as hydrogen bond acceptors with residues like glutamate (B1630785) (E206). acs.org
For this compound, docking studies would similarly predict that the primary amine forms a key salt bridge with acidic residues (Asp, Glu) in a receptor's binding pocket. The pyrimidine ring can participate in hydrogen bonds and π-stacking interactions with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe). These predictions are the first step in identifying potential biological targets and rationalizing the molecule's activity as a building block in drug design. Docking studies on related compounds have successfully corroborated the hypothesis that these molecules are potential ligands for specific receptors. ias.ac.in
| Interaction Type | Potential Residue Partners | Relevant Moiety on Ligand |
| Ionic Interaction / Salt Bridge | Aspartate (Asp), Glutamate (Glu) | Primary Amine (-NH2) |
| Hydrogen Bonding (Acceptor) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Pyrimidine Nitrogens |
| Hydrogen Bonding (Donor) | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls | Primary Amine (-NH2) |
| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) | Pyrimidine Ring |
This table illustrates the likely intermolecular interactions for this compound within a hypothetical protein binding site, based on docking studies of analogous compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Modes
Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the dynamic behavior and stability of the predicted ligand-receptor complex over time. nih.gov MD simulations apply the principles of classical mechanics to calculate the motion of every atom in the system, providing a detailed view of conformational changes and the stability of intermolecular interactions. nih.govrsc.org
A typical MD simulation of a complex involving a derivative of this compound would be run for tens to hundreds of nanoseconds. acs.org Researchers would analyze the trajectory to confirm that the key interactions predicted by docking, such as the salt bridge to an aspartate residue, are maintained throughout the simulation. acs.org A key metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the ligand and protein backbone atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding mode. nih.gov These simulations can reveal the flexibility of the ligand in the binding site and identify other transient or stable interactions not captured by static docking models.
| Simulation Stage | Purpose | Key Metrics / Output |
| System Preparation | Solvate the docked complex and add ions to neutralize the system. | A simulation box ready for equilibration. |
| Equilibration | Gradually heat and pressurize the system to the desired temperature and pressure. | A stable system in terms of temperature, pressure, and density. |
| Production MD | Run the simulation for an extended period (nanoseconds to microseconds) to sample conformations. | Atomic trajectory file. |
| Analysis | Analyze the trajectory to assess stability and interactions. | RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, interaction energy. |
This table outlines the typical workflow for a molecular dynamics simulation to assess the stability of a ligand-protein complex.
Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Elucidation
Quantum chemical calculations are powerful theoretical tools used to investigate chemical reactions at the electronic level. nih.gov Unlike molecular mechanics (used in docking and MD), these methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. nih.gov This allows for the precise analysis of reaction mechanisms, including the identification of transition states and the calculation of activation energies. rsc.orgnih.gov
For a molecule like this compound, quantum chemical calculations can be used to explore its synthesis routes or its reactivity in subsequent chemical transformations. Methods like the Artificial Force Induced Reaction (AFIR) can be employed to perform an automated search for reaction pathways, identifying potential intermediates and transition state structures without prior assumptions. nih.govchemrxiv.org By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped. This information is critical for understanding why a particular reaction is favored, how a catalyst might lower the activation barrier, or predicting the feasibility of a proposed synthetic step. rsc.org Key quantum chemical parameters like the HOMO-LUMO energy gap can also indicate the molecule's chemical reactivity. researchgate.net
| Parameter | Description | Significance in Reaction Analysis |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea indicates a faster reaction rate. |
| Transition State (TS) Geometry | The specific atomic arrangement at the peak of the energy barrier. | Elucidates the exact mechanism of bond making/breaking. |
| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap can indicate higher chemical reactivity. researchgate.net |
This table summarizes key parameters derived from quantum chemical calculations and their importance in analyzing chemical reactions.
Prediction of Stereoselectivity and Enantiomeric Excess
A significant application of computational chemistry is the prediction of stereochemical outcomes in asymmetric reactions. Quantum mechanical calculations can be used to predict the stereoselectivity and enantiomeric excess (ee) of a reaction by modeling the transition states that lead to different stereoisomers. acs.org
To synthesize this compound enantioselectively, one might use a chiral catalyst or auxiliary. Computational models can calculate the energies of the diastereomeric transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S) product implies that this pathway is kinetically favored. The energy difference (ΔΔG‡) between the two competing transition states can be used to predict the enantiomeric ratio and, consequently, the enantiomeric excess.
This predictive power was demonstrated in studies of proline-catalyzed aldol (B89426) reactions, where quantum mechanical calculations successfully predicted the ratio of four stereoisomeric products. acs.org In a practical example closely related to the target compound, the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine was achieved with a high yield (77%) and excellent enantiomeric excess (99.8% ee) using a biocatalytic transaminase process. researchgate.net Computational modeling of such enzymatic reactions can help explain the high degree of stereocontrol by analyzing the interactions between the substrate and the chiral active site of the enzyme.
| ΔΔG‡ (kcal/mol) at 298 K | Predicted Enantiomeric Ratio (S:R) | Predicted Enantiomeric Excess (% ee) |
| 0.0 | 1:1 | 0% |
| 0.5 | 2.3:1 | 40% |
| 1.0 | 5.4:1 | 69% |
| 1.4 | 10:1 | 82% |
| 2.0 | 29:1 | 93% |
| 2.7 | 100:1 | 98% |
| 4.1 | 1000:1 | 99.8% |
This table shows the theoretical relationship between the calculated free energy difference of competing transition states (ΔΔG‡) and the resulting enantiomeric excess of the product.
Advanced Characterization Techniques in Synthetic Studies of S 1 Pyrimidin 2 Yl Ethanamine
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the foremost technique for this purpose, allowing for the physical separation of enantiomers. mdpi.comuni-muenchen.de
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. mdpi.com The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Cellulose- and amylose-based CSPs are particularly common for the separation of chiral amines. mdpi.com For pyrimidine-containing amines, specific methods are developed to achieve baseline separation, enabling accurate quantification of each enantiomer and thus the determination of enantiomeric purity. google.com
In a typical setup, a solution of the synthesized amine is injected into the HPLC system. The enantiomers travel through the chiral column at different rates depending on the strength of their interaction with the CSP. A detector, often a UV detector set to an appropriate wavelength (e.g., 220 nm), records the elution profile. google.com The enantiomeric excess is calculated from the integrated areas of the two resulting peaks. For instance, the analysis of a closely related compound, (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, has been shown to achieve greater than 99% ee, as determined by HPLC analysis. researchgate.net
Table 1: Example HPLC Method for a Related Chiral Pyrimidinyl Ethanamine Derivative google.com
| Parameter | Condition |
| Chromatographic Column | CHIRALCEL® OD-H (250mm x 4.6mm, 5µm) |
| Mobile Phase | n-Hexane : Ethanol : Isopropanol (99 : 0.5 : 0.5 by volume) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
Gas Chromatography (GC): Chiral GC is another effective technique for enantiomeric separation, particularly for volatile compounds. gcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. uni-muenchen.degcms.cz The two enantiomers form transient diastereomeric complexes with the CSP, which differ in their thermodynamic stability, resulting in different retention times. uni-muenchen.de The coupling of GC with a mass spectrometer (GC-MS) provides an additional layer of confirmation by identifying the analyte based on its mass fragmentation pattern. mdpi.com For the analysis of chiral amines, derivatization may sometimes be employed to improve volatility and chromatographic behavior. mdpi.com
Spectroscopic Methods (NMR, MS, IR) for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized molecule. rjptonline.org Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecular framework of (S)-1-(Pyrimidin-2-yl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. ethernet.edu.et
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the pyrimidine (B1678525) ring protons, the methine (CH) proton adjacent to the chiral center, the methyl (CH₃) protons, and the amine (NH₂) protons.
¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the carbons of the pyrimidine ring, the chiral methine carbon, and the methyl carbon. ijpcbs.com
Table 2: Predicted and Literature-Based ¹H and ¹³C NMR Chemical Shifts (δ) for Pyrimidine-Containing Structures semanticscholar.orgorientjchem.orgrjlbpcs.com
| Atom | Technique | Expected Chemical Shift (ppm) | Notes |
| Pyrimidine Protons | ¹H NMR | 7.0 - 9.0 | The exact shifts and coupling patterns depend on substitution. For a 2-substituted pyrimidine, a doublet and a triplet are typical. |
| Methine Proton (-CH) | ¹H NMR | 4.0 - 5.0 | Quartet, coupled to the adjacent methyl protons. |
| Methyl Protons (-CH₃) | ¹H NMR | 1.4 - 1.8 | Doublet, coupled to the methine proton. |
| Amine Protons (-NH₂) | ¹H NMR | 1.5 - 3.0 | Broad singlet, chemical shift can be variable and may exchange with D₂O. |
| Pyrimidine Carbons | ¹³C NMR | 150 - 170 | The C2 carbon, bonded to nitrogen and the ethylamine (B1201723) group, would be significantly downfield. |
| Methine Carbon (-CH) | ¹³C NMR | 50 - 60 | Chiral carbon atom. |
| Methyl Carbon (-CH₃) | ¹³C NMR | 20 - 25 |
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. In electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. mdpi.comrjptonline.org This provides definitive confirmation of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, corroborating the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. pg.edu.pl Key vibrational bands confirm the presence of the amine and aromatic pyrimidine ring.
Table 3: Characteristic IR Absorption Bands for this compound orientjchem.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (typically two bands for a primary amine) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=N/C=C | Ring Stretching | 1400 - 1650 |
| Amine (N-H) | Bending | 1590 - 1650 |
X-ray Crystallography for Absolute Configuration Assignment and Conformation
While chiral chromatography can establish enantiomeric purity, it does not typically reveal the absolute configuration (the actual 3D arrangement of atoms) of the chiral center. nih.gov Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. springernature.comresearchgate.net
The technique requires growing a high-quality single crystal of the enantiomerically pure compound, sometimes as a salt with a known chiral acid (e.g., tartaric acid). researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed three-dimensional electron density map of the molecule within the crystal lattice, revealing the precise spatial arrangement of every atom. rjlbpcs.com
A key aspect for determining absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When the crystal contains a sufficiently heavy atom, the differences in the intensities of Bijvoet pairs of reflections (h,k,l vs. -h,-k,-l) can be measured, which allows for the unambiguous assignment of the (S) or (R) configuration at the stereocenter. nih.govresearchgate.net The analysis also provides valuable information on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state.
Table 4: Illustrative Crystallographic Data for a Pyrimidine Derivative rjlbpcs.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 10.9855 |
| b (Å) | 10.7286 |
| c (Å) | 12.7136 |
| β (°) ** | 93.545 |
| Volume (ų) ** | 1494.5 |
| Z (molecules/unit cell) | 4 |
Future Research Directions and Challenges in S 1 Pyrimidin 2 Yl Ethanamine Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of chiral amines remains an active field of development, with a persistent challenge being the acceleration of the design and discovery cycle for new drugs. acs.orgresearchgate.net While significant progress has been made, the quest for more robust, functional group-tolerant, and highly stereoselective synthetic routes continues. acs.org Future research will likely focus on overcoming the limitations of current methods, such as the moderate activity and enantiocontrol observed in some asymmetric hydrogenations of substrates with certain substitutions. acs.org
A significant challenge lies in the stereoselective reduction of sterically hindered or electronically complex ketimines, where mild reductants may offer poor diastereoselectivity and stronger reductants can lead to lower yields. acs.org The development of novel catalytic systems, such as the use of highly oxophilic and less reactive zirconocene (B1252598) hydrides, demonstrates a promising direction for achieving high chemo- and stereoselectivity. acs.orgresearchgate.net Asymmetric hydrogenation, a powerful tool for creating chiral centers, will continue to be a major focus, with an ongoing search for new ligands and catalysts that can handle challenging substrates like those containing a pyridine (B92270) or pyrimidine (B1678525) ring, which can sometimes deactivate catalysts. acs.org The goal is to develop direct, stereoselective reduction methods that can obviate the need for protecting groups and shorten synthetic sequences. acs.org
Expansion of Biocatalytic Toolbox for Chiral Pyrimidine Amines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. mdpi.com The use of ω-transaminases (ω-TAs), in particular, has been successfully demonstrated for the synthesis of the structurally related compound (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, achieving high yields and excellent enantiomeric purity. acs.orgresearchgate.netresearchgate.net These processes confirm the efficiency and competitiveness of transaminase technology for producing chiral amines on an industrial scale. acs.orgresearchgate.net
Future research will focus on expanding this "biocatalytic toolbox". nih.govresearchgate.net This involves several key strategies:
Discovering and engineering novel enzymes : Beyond ω-TAs, enzymes like amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs) are being developed to broaden the scope of accessible chiral amines. researchgate.netresearchgate.netwiley.com For instance, creating an amine dehydrogenase via mutagenesis of an l-amino acid dehydrogenase allows for the direct asymmetric amination of ketones. nih.gov
Improving enzyme properties : Protein engineering is a critical trend for creating new activities or extending the substrate scope of existing enzymes. nih.govresearchgate.net This can lead to biocatalysts that tolerate higher substrate concentrations and harsh industrial conditions, such as the presence of organic solvents like DMSO. mdpi.comacs.org
Process optimization : The development of whole-cell biocatalysts, which removes the need for costly enzyme isolation, is a key area of focus. acs.org Furthermore, strategies like two-phase systems can be employed to remove inhibitory byproducts, thereby improving reaction yields and efficiency. mdpi.com
These advancements are maturing biocatalytic strategies, making them competitive with established chemical methods in terms of turnover number and space-time yield. nih.gov
Exploration of New Catalytic Applications and Ligand Architectures
Chiral amines like (S)-1-(Pyrimidin-2-yl)ethanamine are not only synthetic targets but can also serve as valuable building blocks for new chiral ligands and organocatalysts. The presence of two nitrogen atoms in the pyrimidine ring, along with the chiral amine center, makes it an excellent candidate for forming bidentate or even tridentate ligands for asymmetric metal catalysis.
Drawing parallels from the closely related (S)-1-(2-pyridyl)ethylamine, which has been used to create chiral thioureas for organocatalysis and bidentate N-coordinate aluminum complexes for asymmetric hydrophosphonylation, this compound holds similar potential. researchgate.net Future research should explore the synthesis of novel ligands derived from this pyrimidine amine. These new ligand architectures could be applied in a variety of important chemical transformations, including C-N and C-C coupling reactions, N-alkylation of amines, and α-alkylation of ketones. acs.org The unique electronic properties of the pyrimidine ring may offer different selectivity and reactivity profiles compared to existing pyridine-based ligands, opening new avenues in catalyst design.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methodologies and for the rational design of new molecules. In the context of this compound, computational modeling presents several key opportunities. Future efforts will increasingly rely on these in-silico techniques to overcome experimental challenges and guide research.
One major application is in understanding and predicting stereoselectivity. For example, computational investigations have been used to support cyclic half-chair transition state models to rationalize the high selectivity observed in the zirconocene-mediated reduction of sulfinyl ketimines. acs.orgresearchgate.net This predictive power allows chemists to design more effective catalysts and reaction conditions. Furthermore, molecular docking and molecular dynamics simulations are being used to evaluate the binding modes of pyrimidine-containing molecules with biological targets, which is crucial for drug discovery programs. acs.org These computational studies can help in designing novel compounds with improved activity and selectivity, as seen in the development of peptidomimetics and other inhibitors. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. researchgate.netmdpi.com The production of this compound is an area where these principles can be applied to reduce environmental impact and improve economic viability. mdpi.comnih.gov
Key future directions in this area include:
Enhanced use of biocatalysis : As discussed, biocatalytic routes using enzymes like transaminases operate under mild conditions and reduce the need for hazardous reagents and solvents, aligning perfectly with green chemistry goals. nih.gov
Use of renewable feedstocks : A primary goal of green chemistry is to utilize renewable resources instead of depleting fossil fuels. nih.gov Research into producing starting materials for pyrimidine synthesis from biomass or other renewable sources is a long-term challenge.
Process intensification and atom economy : Designing synthetic routes that minimize waste by maximizing the incorporation of all materials used in the process into the final product is a core principle. mdpi.com This includes developing catalytic cycles that are highly efficient and avoiding the use of stoichiometric reagents. researchgate.net
Safer solvents and reaction conditions : The move away from volatile and toxic organic solvents towards water or greener alternatives is a continuing trend. researchgate.net Biocatalytic processes often use aqueous media, offering a significant advantage. ethernet.edu.et
Integrating these green chemistry approaches is essential for the long-term sustainability of producing valuable chemical entities like this compound. mdpi.comresearchgate.net
High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of optimal synthetic routes and new applications for this compound and its derivatives, high-throughput experimentation (HTE) is crucial. The ability to rapidly test hundreds or thousands of reaction conditions or enzyme variants is necessary to prevent analytical bottlenecks in the research and development process. nih.gov
Future research will benefit from the development and application of novel high-throughput screening (HTS) methods specifically for chiral amines. Recent advancements include protocols that combine fluorescent indicator displacement assays to determine product concentration (yield) and circular dichroism (CD) spectroscopy to determine enantiomeric excess (ee). nih.govnih.gov Such methods allow for the rapid analysis of a large number of samples, making it feasible to screen extensive libraries of catalysts, ligands, or enzyme mutants in a short timeframe. nih.gov These HTS techniques are fundamental for the targeted optimization of enzymes like amine transaminases, enabling the rapid identification of variants with improved stability, activity, and substrate scope under various reaction conditions. acs.orgmdpi.com
| Research Area | Key Challenges | Future Directions |
| 8.1. Stereoselective Synthesis | Achieving high chemo- and stereoselectivity for complex/functionalized substrates; Catalyst deactivation by heterocyclic rings. | Development of novel, highly tolerant catalysts (e.g., based on oxophilic metals); New asymmetric hydrogenation systems; Protecting-group-free synthesis. |
| 8.2. Biocatalytic Toolbox | Limited substrate scope of some enzymes; Enzyme inhibition by substrates or products; Cost of isolated enzymes. | Discovery and engineering of new enzymes (IREDs, AmDHs); Whole-cell biocatalysis; Process optimization (e.g., two-phase systems); Directed evolution for improved enzyme robustness. |
| 8.3. New Catalytic Applications | Exploring the potential of the pyrimidine amine scaffold as a ligand; Predicting the impact of the pyrimidine ring on catalytic performance. | Synthesis of novel bidentate ligands and organocatalysts based on the this compound core; Application in asymmetric C-C and C-N bond formation. |
| 8.4. Computational Modeling | Accuracy of predictive models for complex reaction systems; Computational cost for large-scale simulations. | Using DFT and MD simulations to rationalize stereoselectivity and reaction mechanisms; In-silico design of new catalysts and enzyme variants; Predicting binding modes for drug discovery. |
| 8.5. Green Chemistry | Reliance on petrochemical feedstocks; Use of hazardous solvents and reagents in traditional synthesis; Energy consumption. | Increased adoption of biocatalysis; Exploring renewable feedstocks; Process intensification to improve atom economy; Use of greener solvents and continuous flow processing. |
| 8.6. High-Throughput Screening | Analytical bottlenecks in analyzing yield and enantioselectivity for large sample sets. | Implementation of rapid screening methods (e.g., fluorescence, circular dichroism); Miniaturization of reactions in well-plate formats; Automated synthesis and analysis platforms. |
Q & A
Q. What are the optimal synthetic routes for (S)-1-(Pyrimidin-2-yl)ethanamine in academic settings?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, a pyrimidine derivative can react with a chiral amine precursor under palladium catalysis (e.g., Buchwald-Hartwig conditions) to introduce stereochemistry . Key parameters include:
- Catalysts : Pd(OAc)₂ with Xantphos ligands for coupling reactions.
- Chiral Resolution : Use of (S)- or (R)-tartaric acid for enantiomeric separation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Q. How is the chiral purity and structural integrity of this compound validated experimentally?
Methodological Answer:
- Chiral HPLC : Employ a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) to confirm enantiomeric excess (>99% for pharmaceutical-grade material) .
- Spectroscopy :
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid aerosol formation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under nitrogen at <28°C to prevent racemization .
Advanced Research Questions
Q. How do computational methods like DFT improve understanding of this compound’s electronic properties?
Methodological Answer:
- DFT Functionals : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV for pyrimidine ring) .
- Solvent Effects : PCM models simulate aqueous environments, showing dipole moments (~3.5 D) influencing solubility .
- Reactivity Predictions : Fukui indices identify nucleophilic sites (e.g., pyrimidine N1) for derivatization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Replication : Test across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 min indicates suitability for in vivo studies) .
- Off-Target Screening : Kinase profiling (e.g., Eurofins Panlabs panel) identifies non-specific binding .
Q. What strategies enhance enantioselective synthesis of this compound for drug development?
Methodological Answer:
- Asymmetric Catalysis : Chiral Ru-phosphine complexes achieve >90% ee in hydrogenation of ketone intermediates .
- Dynamic Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B enzyme) separates enantiomers in flow reactors .
Q. How do structural modifications (e.g., pyrimidine substituents) impact pharmacological activity?
Methodological Answer:
Q. What advanced analytical techniques distinguish this compound from its enantiomer in complex mixtures?
Methodological Answer:
- Chiral SFC : Supercritical CO₂ with Chiralpak® IG-3 column (2.5 µm, 4.6 × 250 mm) at 35°C, 120 bar .
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration via C=O and N-H stretching modes .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments to clarify?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
